molecular formula C8H8N2 B1295258 2-Methylimidazo[1,2-A]pyridine CAS No. 934-37-2

2-Methylimidazo[1,2-A]pyridine

Cat. No. B1295258
CAS RN: 934-37-2
M. Wt: 132.16 g/mol
InChI Key: BZACBBRLMWHCNM-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine derivatives are a class of compounds that have garnered interest due to their potential pharmacological properties. These compounds are characterized by a fused ring structure that combines the features of imidazole and pyridine rings. The presence of a methyl group at the 2-position of the imidazo[1,2-a]pyridine framework is a common structural motif in this class of compounds. Research has shown that these molecules can exhibit a range of biological activities, including anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine derivatives has been achieved through various methods. One approach involves the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis to yield 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids . Another method includes the use of iodine as a catalyst in aqueous media to condense aryl methyl ketones with 2-aminopyridines, which can be enhanced by the addition of surfactants . Additionally, ionic liquids have been employed to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines . These synthetic strategies highlight the versatility and adaptability of the methods used to access this class of compounds.

Molecular Structure Analysis

The molecular structure of 2-methylimidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused heterocyclic system. The imidazole and pyridine rings are connected in such a way that the nitrogen atoms are in the 1 and 3 positions, respectively, creating a unique chemical environment. The methyl group at the 2-position is a significant substituent that can influence the electronic and steric properties of the molecule. The structural features of these compounds have been elucidated using various spectroscopic techniques, including NMR, MS, and IR spectroscopy, as well as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of 2-methylimidazo[1,2-a]pyridine derivatives is influenced by the presence of reactive sites within the fused ring system. These sites can participate in a variety of chemical reactions, including condensation, annulation, and aminooxygenation. For instance, the synthesis of pyrido[1,2-a]benzimidazole derivatives involves a multicomponent reaction that includes substitution and annulation steps . Moreover, silver-catalyzed intramolecular aminooxygenation has been used to produce imidazo[1,2-a]pyridine-3-carbaldehydes . These reactions demonstrate the potential of 2-methylimidazo[1,2-a]pyridine derivatives to undergo diverse transformations, leading to a wide array of structurally complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylimidazo[1,2-a]pyridine derivatives are closely related to their molecular structure. These compounds typically exhibit high crystallinity, which facilitates purification by recrystallization or column chromatography . Their spectroscopic features provide insights into their electronic structure and potential interactions with biological targets. The anti-inflammatory and analgesic activities of these compounds suggest that they can interact with biological systems in a manner that modulates physiological responses . Additionally, the inhibitory activity against acetylcholinesterase indicates potential therapeutic applications in the treatment of conditions such as Alzheimer's disease .

Scientific Research Applications

1. Antimicrobial Activity

  • Summary of Application: 2-Methylimidazo[1,2-A]pyridine has been used in the synthesis of compounds with antimicrobial properties. Specifically, 3-bromo-2-methyl-1H-imidazo[1,2-A]pyridinium bromide has shown antimicrobial properties against Staphylococcus aureus .
  • Methods of Application: The compound was synthesized through the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-A]pyridine. This compound further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-A]pyridinium trihalides .
  • Results or Outcomes: The 3-bromo-2-methyl-1H-imidazo[1,2-A]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml .

2. Antituberculosis Agents

  • Summary of Application: Imidazo[1,2-A]pyridine derivatives, including 2-Methylimidazo[1,2-A]pyridine, have been recognized for their potential as antituberculosis agents. They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Results or Outcomes: The outcomes of these studies have led to the recognition of imidazo[1,2-A]pyridine derivatives as potential antituberculosis agents, contributing to the ongoing efforts in TB drug discovery research .

3. Antitumor Activity

  • Summary of Application: Derivatives of 2-Methylimidazo[1,2-A]pyridine have been characterized with regard to a broad spectrum of biological effects, including antitumor activity .
  • Results or Outcomes: The outcomes of these studies have led to the recognition of imidazo[1,2-A]pyridine derivatives as potential antitumor agents .

4. Antiviral Activity

  • Summary of Application: Imidazo[1,2-A]pyridine derivatives, including 2-Methylimidazo[1,2-A]pyridine, have shown significant antiviral activity .
  • Results or Outcomes: The outcomes of these studies have led to the recognition of imidazo[1,2-A]pyridine derivatives as potential antiviral agents .

5. Light-Sensitive Dyes

  • Summary of Application: Imidazo[1,2-A]pyridine derivatives, including 2-Methylimidazo[1,2-A]pyridine, have been used as light-sensitive dyes .
  • Results or Outcomes: The outcomes of these studies have led to the recognition of imidazo[1,2-A]pyridine derivatives as potential light-sensitive dyes .

6. Fluorescent Probes

  • Summary of Application: Imidazo[1,2-A]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
  • Results or Outcomes: The outcomes of these studies have led to the recognition of imidazo[1,2-A]pyridine derivatives as potential fluorescent probes .

Safety And Hazards

2-Methylimidazo[1,2-A]pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZACBBRLMWHCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239410
Record name 2-Methylimidazo(1,2-a)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-A]pyridine

CAS RN

934-37-2
Record name 2-Methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-2-aminopyridine (1.4 g, 12.5 mmol) was reacted with β-bromo-α-keto-(4-chloropropoxy)propiophenone as described in Example 8. The resulting product was reacted with dibutylamine as described in Example 8 to produce 2.9 g (75% yield) of the free base of the title compound which was converted to the HCl salt, mp 210° C. to 212° C. IR(KBr): 3460, 2640, 1650 cm-1. MS: 421 (M+). 1H NMR (CD3OD): δ8.89 (s, 1H), 8.77 (d, J=7.5 Hz, 2H), 8.12 (d, J=8.9 Hz, 2H), 7.77 (s, 1H), 7.48 (d, J=7.5 Hz, 2H), 7.20 (d, J=8.9 Hz, 2H), 4.30 (t, J=5.7 Hz, 2H), 3.38-3.16 (m, 6H), 2.65 (s, 3H), 2.35 (m, 2H), 1.81-1.34 (m, 8H), 1.02 (m, 6H).
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
β-bromo-α-keto-(4-chloropropoxy)propiophenone
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 5 g of 2-amino pyridine and 250 ml of acetone were added at ambient temperature to a mixture of 7.25 g of 1 bromo 2-propanone and 20 ml of acetone and the mixture was refluxed for 30 minutes. Using the procedure of Stage C of Example 22, 5.3 g of the expected product were obtained in the form of an orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
1
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 5 g of 2-amino pyridine and 250 ml of acetone were added at ambient temperature to a mixture of 7.25 g of 1 bromo 2-propanone and 20 ml of acetone and the mixture was refluxed for 30 minutes. Using the procedure of Stage C of Example 22, 5.3 g of the expected product were obtained in the form of an orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
1
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 2-aminopyridine (9.4 g), chloroacetone (9.5 ml), and ethanol (25 ml) was heated and stirred for 5 hours on an oil bath at 100° C. After that, the reaction solution was concentrated under reduced pressure, and extracted with ethyl acetate-aqueous potassium carbonate solution. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to a column chromatography using NH silica gel with 20 to 30% ethyl acetate/hexane to yield the title compound (5.5 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylimidazo[1,2-A]pyridine
Reactant of Route 2
Reactant of Route 2
2-Methylimidazo[1,2-A]pyridine
Reactant of Route 3
2-Methylimidazo[1,2-A]pyridine
Reactant of Route 4
2-Methylimidazo[1,2-A]pyridine
Reactant of Route 5
2-Methylimidazo[1,2-A]pyridine

Citations

For This Compound
262
Citations
MA Vilchis-Reyes, A Zentella… - European journal of …, 2010 - Elsevier
A series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines derivatives were synthesized using a convenient synthetic route. We evaluate the isosteric …
Number of citations: 51 www.sciencedirect.com
G Samala, R Nallangi, PB Devi, S Saxena… - Bioorganic & Medicinal …, 2014 - Elsevier
In the present study, we used crystal structure of mycobacterial pantothenate synthetase (PS) bound with 2-(2-(benzofuran-2-ylsulfonylcarbamoyl)-5-methoxy-1H-indol-1-yl) acetic acid …
Number of citations: 34 www.sciencedirect.com
Z Cesur, S Büyüktimkin, N Büyüktimkin… - Archiv der …, 1990 - Wiley Online Library
A short series of arylhydrazones of 4‐[(2‐methylimidazo[1,2‐a]pyridine‐3‐yl)azo]benzoic acid hydrazide was synthesized and tested for antimicrobial activity. All of the compounds …
Number of citations: 15 onlinelibrary.wiley.com
EV Kalita, DG Kim, EM Krynina, VV Sharutin… - Chemistry of …, 2022 - Springer
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity. 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides, …
Number of citations: 7 link.springer.com
E Abignente, F Arena… - Il Farmaco; …, 1982 - pubmed.ncbi.nlm.nih.gov
The synthesis of a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids was accomplished by reacting some 2-aminopyridines with ethyl 2-chloroacetoacetate and then …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov
J Koubachi, S El Kazzouli, M Bousmina… - European Journal of …, 2014 - Wiley Online Library
This review surveys recent developments (reported in the last fifteen years) in organometallic‐chemistry‐based methods for the functionalization of imidazo[1,2‐a]pyridines, in …
BO Kasimogullari, Z Cesur - Molecules, 2004 - mdpi.com
Some new thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, a bioisosteric derivative of isoniazid, were …
Number of citations: 38 www.mdpi.com
K Valentin - 1966 - escholarship.mcgill.ca
The author wishes to thank Dr. A. Taurins for his guidance in the experimental work and the preparation of this thesis. The author is also grateful to the Department of Chernistry, McGill …
Number of citations: 5 escholarship.mcgill.ca
Z Tashrifi… - European Journal of …, 2020 - Wiley Online Library
Among nitrogen‐containing organic compounds, imidazo[1,2‐a]pyridines, and especially C3‐functionalized imidazo[1,2‐a]pyridines, have a wide range of industrial applications in the …
CBBO Keltoum, ZM El Amin, B Nasser… - Current Analytical …, 2023 - ingentaconnect.com
Introduction: Mannich base is the result of the three-part chemical reaction known as the Mannich reaction, which includes the amino alkylation of an acidic proton adjacent to a carbonyl …
Number of citations: 0 www.ingentaconnect.com

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